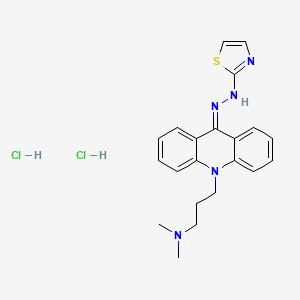

10-(3-(Dimethylamino)propyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

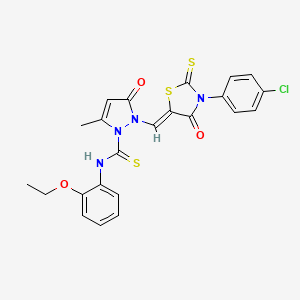

10-(3-(Dimethylamino)propyl)-9(10H)-acridin-9-on 2-Thiazolylhydrazondihydrochlorid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein eines Acridinon-Kerns, einer Dimethylaminopropyl-Seitenkette und einer Thiazolylhydrazon-Einheit aus, was sie zu einem vielseitigen Molekül für Forschungs- und industrielle Zwecke macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 10-(3-(Dimethylamino)propyl)-9(10H)-acridin-9-on 2-Thiazolylhydrazondihydrochlorid umfasst in der Regel mehrere Schritte:

Bildung des Acridinon-Kerns: Der Acridinon-Kern kann durch eine Kondensationsreaktion zwischen Anthranilsäure und einem geeigneten Aldehyd unter sauren Bedingungen synthetisiert werden.

Einführung der Dimethylaminopropyl-Seitenkette: Die Dimethylaminopropyl-Seitenkette wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der der Acridinon-Kern mit 3-Dimethylaminopropylchlorid in Gegenwart einer Base wie Natriumhydroxid reagiert.

Bildung der Thiazolylhydrazon-Einheit: Die Thiazolylhydrazon-Einheit wird durch Reaktion des Zwischenprodukts mit Thiosemicarbazid unter Rückflussbedingungen in Ethanol gebildet.

Bildung des Endprodukts: Das Endprodukt, 10-(3-(Dimethylamino)propyl)-9(10H)-acridin-9-on 2-Thiazolylhydrazondihydrochlorid, wird durch Behandeln des Zwischenprodukts mit Salzsäure erhalten, um das Dihydrochloridsalz zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung beinhaltet die Skalierung der Labor-Syntheseverfahren mit Optimierungen für Ausbeute und Reinheit. Dazu gehören die Verwendung größerer Reaktionsgefäße, kontinuierlicher Durchflussreaktoren und automatisierter Systeme zur präzisen Steuerung der Reaktionsbedingungen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Dimethylaminopropyl-Seitenkette, was zur Bildung von N-Oxid-Derivaten führt.

Reduktion: Reduktionsreaktionen können am Acridinon-Kern auftreten und ihn in Acridin-Derivate umwandeln.

Substitution: Die Thiazolylhydrazon-Einheit kann an Substitutionsreaktionen teilnehmen, bei denen der Thiazolring mit verschiedenen Substituenten modifiziert werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom oder Chlor.

Hauptprodukte, die gebildet werden

Oxidation: N-Oxid-Derivate.

Reduktion: Acridin-Derivate.

Substitution: Verschiedene substituierte Thiazolylhydrazon-Derivate.

Wissenschaftliche Forschungsanwendungen

10-(3-(Dimethylamino)propyl)-9(10H)-acridin-9-on 2-Thiazolylhydrazondihydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als antimikrobielles und Antitumormittel, da es mit biologischen Makromolekülen interagieren kann.

Medizin: Wird wegen seines therapeutischen Potenzials zur Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten, untersucht.

Industrie: Wird bei der Entwicklung von Farbstoffen und Pigmenten aufgrund seiner chromophoren Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 10-(3-(Dimethylamino)propyl)-9(10H)-acridin-9-on 2-Thiazolylhydrazondihydrochlorid beinhaltet seine Interaktion mit zellulären Komponenten. Die Verbindung kann in DNA interkalieren, den Replikationsprozess stören und zum Zelltod führen. Sie hemmt auch wichtige Enzyme, die am Zellstoffwechsel beteiligt sind, was zu ihrer antimikrobiellen und Antitumoraktivität beiträgt.

Wissenschaftliche Forschungsanwendungen

10-(3-(Dimethylamino)propyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antitumor agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 10-(3-(Dimethylamino)propyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor activities.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Acridinorange: Eine ähnliche Verbindung, die als nukleinsäureselektives fluoreszierendes kationisches Farbstoff verwendet wird.

Proflavin: Ein weiteres Acridinderivat mit antimikrobiellen Eigenschaften.

Thiosemicarbazon-Derivate: Verbindungen mit ähnlichen Thiazolylhydrazon-Einheiten, die in verschiedenen therapeutischen Anwendungen verwendet werden.

Einzigartigkeit

10-(3-(Dimethylamino)propyl)-9(10H)-acridin-9-on 2-Thiazolylhydrazondihydrochlorid ist einzigartig aufgrund seiner kombinierten Acridinon- und Thiazolylhydrazon-Strukturen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese doppelte Funktionalität erhöht seine Vielseitigkeit und sein Potenzial für verschiedene Anwendungen im Vergleich zu anderen ähnlichen Verbindungen.

Eigenschaften

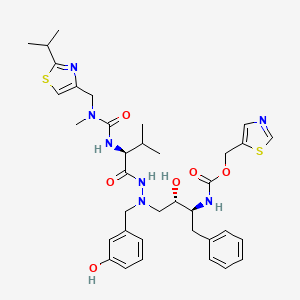

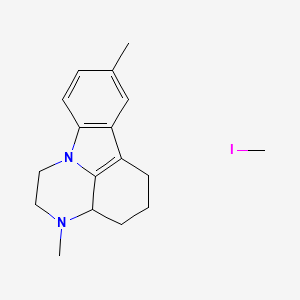

CAS-Nummer |

92928-70-6 |

|---|---|

Molekularformel |

C21H25Cl2N5S |

Molekulargewicht |

450.4 g/mol |

IUPAC-Name |

N-[[10-[3-(dimethylamino)propyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;dihydrochloride |

InChI |

InChI=1S/C21H23N5S.2ClH/c1-25(2)13-7-14-26-18-10-5-3-8-16(18)20(17-9-4-6-11-19(17)26)23-24-21-22-12-15-27-21;;/h3-6,8-12,15H,7,13-14H2,1-2H3,(H,22,24);2*1H |

InChI-Schlüssel |

DBLKYOSRIWOAFE-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCCN1C2=CC=CC=C2C(=NNC3=NC=CS3)C4=CC=CC=C41.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)